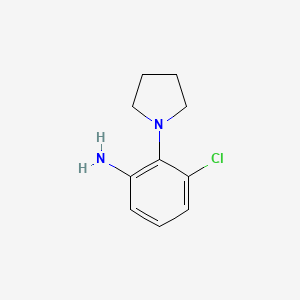

3-Chloro-2-pyrrolidin-1-yl-phenylamine

描述

Contextualizing the Significance of the Pyrrolidine-Substituted Aniline (B41778) Scaffold in Chemical Sciences

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. nih.gov Its prevalence in numerous FDA-approved drugs underscores its importance as a versatile scaffold. The significance of the pyrrolidine moiety stems from several key attributes:

Three-Dimensionality: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring confer a non-planar, puckered conformation. This "pseudo-rotation" allows for a more effective exploration of three-dimensional pharmacophore space, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.gov

Stereochemical Complexity: The pyrrolidine ring can be substituted at various positions, creating stereogenic centers. The spatial orientation of these substituents can profoundly influence a molecule's biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles. nih.govnih.gov

Synthetic Tractability: The pyrrolidine scaffold is amenable to a wide array of synthetic transformations. This allows for the facile introduction of diverse functional groups, enabling the fine-tuning of physicochemical properties to optimize for desired biological effects. mdpi.comorganic-chemistry.org

When fused with an aniline (phenylamine) core, the resulting scaffold combines the conformational flexibility of the pyrrolidine ring with the electronic properties and aromatic interactions of the substituted benzene (B151609) ring. Aniline derivatives themselves are a crucial class of compounds in chemical synthesis and are precursors to many dyes, polymers, and pharmaceuticals.

Overview of Research Trajectories for Related Halogenated Phenylamine Derivatives

The introduction of halogen atoms, such as chlorine, onto a phenylamine scaffold is a common strategy in drug design to modulate a compound's properties. Halogenation can influence a molecule's:

Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the pKa of the aniline nitrogen and influence the molecule's reactivity and potential for hydrogen bonding.

Metabolic Stability: Halogenation can block sites of metabolism, potentially increasing the half-life of a drug.

Research into halogenated phenylamines is extensive. For instance, chloro-substituted anilines are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and anti-infectives. nih.gov Studies on related structures, such as 3-chloro-4-piperidin-1-yl-phenylamine, highlight the ongoing exploration of halogenated amino-heterocyclic systems in early-stage drug discovery. sigmaaldrich.comsigmaaldrich.com The strategic placement of a chlorine atom can lead to enhanced target affinity and selectivity.

Current Gaps and Future Directions in the Academic Investigation of 3-Chloro-2-pyrrolidin-1-yl-phenylamine

The primary gap in the academic investigation of this compound is the lack of published, in-depth studies on its synthesis, characterization, and biological activity. While its constituent parts are well-studied, the specific combination and substitution pattern of this molecule leave many questions unanswered.

Future research directions could include:

Development of Efficient Synthetic Routes: While general methods for the synthesis of substituted anilines and pyrrolidines exist, the development of a high-yielding and stereoselective synthesis for this compound would be a crucial first step. This could involve exploring various coupling reactions or cyclization strategies.

Pharmacological Profiling: Given the prevalence of the pyrrolidine-aniline scaffold in bioactive molecules, a comprehensive screening of this compound against a panel of biological targets would be a logical next step. Areas of potential interest could include receptors in the central nervous system, kinases, or proteases, based on the activities of structurally related compounds. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs, varying the substitution on both the phenyl and pyrrolidine rings, would provide valuable SAR data. This could help to identify the key structural features required for any observed biological activity and guide the design of more potent and selective compounds.

Computational and Crystallographic Studies: In silico modeling could predict potential biological targets and binding modes. X-ray crystallography of the compound or its complexes with target proteins would provide definitive structural information to rationalize any observed activity and facilitate further optimization.

Structure

3D Structure

属性

IUPAC Name |

3-chloro-2-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURSQVBYAKAFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359218 | |

| Record name | 3-Chloro-2-pyrrolidin-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58785-05-0 | |

| Record name | 3-Chloro-2-pyrrolidin-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 2 Pyrrolidin 1 Yl Phenylamine and Its Analogs

Novel Synthetic Routes for the Pyrrolidinyl-Phenylamine Core Structure

The construction of the pyrrolidinyl-phenylamine core can be approached through various modern synthetic methodologies. These routes often focus on the efficient assembly of the pyrrolidine (B122466) ring and its attachment to the aromatic system.

A common and effective strategy for synthesizing pyrrolidine-containing compounds involves the use of readily available chiral precursors, most notably derivatives of the amino acid proline. nih.gov Proline and its derivatives, such as 4-hydroxyproline, serve as versatile starting materials for creating a wide range of substituted pyrrolidines. nih.govnih.gov The synthesis often begins with these cyclic precursors, introducing the desired substituents through a series of chemical modifications. nih.gov For instance, (S)-prolinol, which can be prepared by the reduction of proline, is a key starting compound for the synthesis of numerous drugs. nih.gov This approach leverages the inherent chirality of the starting material to produce enantiomerically pure target molecules. The synthesis of 3-aminopyrrolidine (B1265635) derivatives, which are crucial intermediates, has also been a subject of extensive research, leading to the development of novel antagonists for chemokine receptors. jocpr.com

Cycloaddition reactions, particularly 1,3-dipolar [3+2] cycloadditions, are powerful, atom-economic methods for the direct construction of the five-membered pyrrolidine ring. researchgate.net This approach often involves the in situ generation of azomethine ylides, which then react with an alkene (dipolarophile) to form the pyrrolidine scaffold. nih.gov These reactions can generate multiple stereocenters in a single, controlled step. researchgate.netwikipedia.org

Recent advancements have expanded the scope of these reactions. Iridium-catalyzed reductive generation of azomethine ylides from stable amides allows for the synthesis of highly substituted pyrrolidines under mild conditions. researchgate.net Another approach utilizes photoredox catalysis for the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones. nih.gov Glycine-based decarboxylative [3+2] cycloadditions have also been highlighted as a key method for creating complex pyrrolidine-containing heterocyclic compounds. wikipedia.org The choice of catalyst and reaction conditions can influence the diastereoselectivity of the cycloaddition, providing either exo or endo products.

| Cycloaddition Strategy | Key Reactants | Catalyst/Conditions | Key Feature | Reference(s) |

| Reductive [3+2] Cycloaddition | Amides, Conjugated Alkenes | Iridium Complex (e.g., Vaska's complex) | Generates azomethine ylides from stable amides. | researchgate.net |

| Photocatalytic [3+2] Cycloaddition | Cyclopropyl Ketones, Hydrazones | Photoredox Catalyst | Enables use of structurally diverse components. | nih.gov |

| Decarboxylative [3+2] Cycloaddition | Glycine, Aldehydes, Maleimides | Heat | Pseudo five-component reaction for complex scaffolds. | wikipedia.org |

| Diastereoselective 1,3-Dipolar Cycloaddition | N-tert-butanesulfinylazadienes, Azomethine Ylides | Ag₂CO₃ | High diastereoselectivity, creating up to four stereocenters. | wikipedia.org |

This table provides a summary of selected modern cycloaddition strategies for pyrrolidine synthesis.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and scaffold diversity. chadsprep.comlibretexts.org MCRs are increasingly used to prepare pyrrolidine derivatives and related heterocyclic structures. chadsprep.com These reactions allow for the rapid assembly of complex molecules from simple, readily available starting materials. libretexts.orgnih.gov

One notable example is the Ugi three-component reaction using chiral glutamine, an oxo component, and an isocyanide to produce iminopyrrolidine-2-carboxylic acid derivatives stereoselectively. youtube.com The development of MCRs provides access to diverse and highly functionalized pyrrolidinone and hydroindole cores, which are present in numerous bioactive alkaloids. nih.gov These methods often benefit from simple one-pot procedures and broad functional group compatibility, making them powerful tools for generating libraries of drug-like molecules. youtube.com

Several facile methods have been developed for the synthesis of aminopyrrolidinyl derivatives. Direct, transition-metal-free hydroamination of unsaturated amines, enabled by visible light photoredox catalysis, provides a regiocontrolled route to nitrogen-containing heterocycles. nih.gov Another efficient approach involves the reaction of arylamines with cyclic ethers in the presence of phosphorus oxychloride (POCl₃) and DBU to produce N-aryl-substituted azacycles. nih.gov Additionally, novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for their biological activity, demonstrating the importance of developing synthetic routes to this specific class of compounds. jocpr.com The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related, has been achieved through amine exchange reactions on appropriately substituted pyrimidine (B1678525) precursors. researchgate.net

Exploration of Reaction Mechanisms in the Synthesis of 3-Chloro-2-pyrrolidin-1-yl-phenylamine

Understanding the reaction mechanisms is crucial for optimizing the synthesis and exploring further chemical transformations of the target molecule. The reactivity of the chloro-substituted aromatic ring is of particular interest.

The chloro group on the phenyl ring of this compound can potentially undergo nucleophilic substitution. However, the classical nucleophilic aromatic substitution (SNAr) mechanism is generally unfavorable for this specific molecule. SNAr reactions proceed via a resonance-stabilized carbanion intermediate (a Meisenheimer complex) and are significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). wikipedia.orglibretexts.org In this compound, both the amino (-NH₂) and the pyrrolidinyl groups are electron-donating, which destabilizes the negatively charged intermediate required for the SNAr mechanism, thus making the reaction difficult under standard conditions. youtube.com

A more viable and widely used method for achieving nucleophilic substitution on such electron-rich or neutral aryl chlorides is through transition-metal catalysis, most notably the Buchwald-Hartwig amination . wikipedia.org This palladium-catalyzed cross-coupling reaction has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgresearchgate.net The reaction couples an amine with an aryl halide and is tolerant of a wide range of functional groups. wikipedia.org The synthesis of the title compound itself likely proceeds via a Buchwald-Hartwig reaction between pyrrolidine and a di-substituted aniline (B41778) like 2,3-dichloroaniline. Further transformation of the remaining chloro group would also proceed via this mechanism, allowing for the introduction of a second nucleophile. The catalytic cycle typically involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.

| Catalyst System Component | Function/Example | Reference(s) |

| Palladium Precatalyst | Provides the active Pd(0) species. Examples: Pd₂(dba)₃, Pd(OAc)₂. | nih.govorganic-chemistry.org |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. Examples: BINAP, DavePhos, tBu₃P. | wikipedia.orgmdpi.com |

| Base | Required for deprotonation of the amine. Examples: NaOtBu, K₂CO₃, Cs₂CO₃. | nih.govmdpi.com |

| Solvent | Non-polar aprotic solvents are common. Examples: Toluene, Dioxane. | nih.govmdpi.com |

This table summarizes typical components of a Buchwald-Hartwig amination reaction system for the synthesis of N-aryl amines.

Oxidation and Reduction Pathways of the Amine and Chloro Moieties

The amine and chloro groups on the this compound scaffold are susceptible to various oxidation and reduction reactions, which can be leveraged to introduce new functionalities or alter the electronic properties of the molecule.

Oxidation Pathways: The oxidation of the aniline moiety can lead to a range of products depending on the oxidant and reaction conditions. The oxidation of anilines and substituted anilines with reagents like sodium hypochlorite (B82951) can yield complex products such as azo compounds (e.g., 4,4'-dichloroazobenzene from p-chloroaniline), azophenines, and quinone imines. surrey.ac.uk The initial steps of these reactions may involve the formation of hydrazobenzene, 4-aminophenol, or 4-aminodiphenylamine intermediates. surrey.ac.uk The kinetics of oxidation for substituted anilines using imidazolium (B1220033) chlorochromate have been studied, showing that electron-releasing groups enhance the reaction rate, while electron-withdrawing groups retard it. epa.gov This suggests that the pyrrolidine group at the ortho position would likely influence the rate and outcome of oxidation on the aniline nitrogen. Microbial oxidation, for instance by Fusarium oxysporum, has also been reported for chloroanilines, typically resulting in hydroxylation of the aromatic ring (e.g., forming 2-amino-5-chlorophenol (B1209517) from 4-chloroaniline). nih.govnih.gov

The pyrrolidine ring itself can undergo oxidation. Studies on analogous compounds like 3-(p-chlorophenyl)pyrrolidine have shown that metabolic oxidation occurs at the alpha-position to the nitrogen, leading to the formation of lactams, such as 4-(chlorophenyl)pyrrolidin-2-one. guidechem.com This α-oxidation pathway represents a potential transformation for the pyrrolidine moiety in the target scaffold.

Reduction Pathways: The chloro substituent on the phenyl ring can be removed through catalytic hydrogenation, a process known as hydrodechlorination. This reaction is often a side reaction during the reduction of chloronitrobenzenes to chloroanilines. guidechem.comacs.org However, it can be harnessed intentionally to produce the corresponding des-chloro analog. The choice of catalyst is critical to control chemoselectivity. For instance, rhodium-based catalysts have been shown to reduce chloronitrobenzenes to chloroanilines with minimal dehalogenation. google.com Conversely, other conditions can favor the removal of the chlorine atom. The reduction of the nitro group to form the aniline is a standard industrial process, often achieved using iron powder or catalytic hydrogenation. wikipedia.orgchemicalbook.com While the aniline in the title compound is already present, this highlights the general stability of the chloro group under specific reductive conditions.

Reaction Kinetics and Thermodynamic Considerations in Synthetic Pathways

The synthesis of this compound and its derivatives involves reactions whose rates and outcomes are governed by kinetic and thermodynamic principles. A key synthetic step is often a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction to form the C-N bond between the phenyl ring and the pyrrolidine nitrogen.

Reaction Kinetics: In SNAr reactions, the rate is typically dependent on the concentration of both the aromatic substrate and the nucleophile (the amine). scispace.com The reaction proceeds through a negatively charged Meisenheimer intermediate, and the rate-determining step can be either the formation or the breakdown of this intermediate. masterorganicchemistry.comhud.ac.ukacs.org For many aminolysis reactions, the breakdown of the intermediate is rate-limiting. hud.ac.ukacs.org The presence of electron-withdrawing groups (like the chloro group) ortho or para to the leaving group accelerates the reaction by stabilizing the carbanionic intermediate. masterorganicchemistry.com The kinetics of palladium-catalyzed aminations are more complex, often showing a first-order dependence on the palladium catalyst concentration. nih.gov The rate can be influenced by factors such as ligand choice, base, and solvent. For instance, slow addition of the aryl triflate was found to be necessary in some cases to prevent side reactions, a key kinetic consideration. berkeley.edu

Chemical Transformations and Derivatization Strategies

The this compound scaffold is rich in functionality, offering numerous handles for chemical modification and the synthesis of diverse derivatives.

Functionalization of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a secondary amine and thus acts as a potent nucleophile, making it a prime site for functionalization. mdpi.com This allows for the introduction of a wide array of substituents to explore structure-activity relationships in medicinal chemistry.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a straightforward method to attach various functional groups. researchgate.netthieme-connect.com

Alkylation and Arylation: Introduction of alkyl or aryl groups via reaction with corresponding halides or through reductive amination.

Cycloaddition Reactions: The pyrrolidine scaffold can be constructed or modified using 1,3-dipolar cycloadditions, for instance, between an azomethine ylide and an alkene, to generate complex heterocyclic systems. mdpi.com

Synthesis of Heterocyclic Derivatives: The pyrrolidine nitrogen can be incorporated into larger heterocyclic systems. For example, derivatives of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine have been synthesized from L-proline, demonstrating the versatility of the pyrrolidine core in building more complex molecules. surrey.ac.uk

These functionalization reactions are crucial for tuning the physicochemical properties of the molecule, such as basicity, lipophilicity, and spatial conformation, which can significantly impact biological activity. mdpi.comnih.gov

| Functionalization Strategy | Reagent Example | Resulting Moiety |

| Acylation | 2-Furoyl chloride | N-(Furan-2-carbonyl)pyrrolidine |

| Reductive Amination | 2-Pyridine carboxaldehyde | N-(Pyridin-2-ylmethyl)pyrrolidine |

| Cycloaddition | Azomethine ylide / Alkene | Substituted Pyrrolidine Ring |

| Heterocycle Formation | L-proline starting material | N-Benzyl-2-(1,3,4-oxadiazolyl)pyrrolidine |

Modifications of the Phenyl Ring and Chloro Substituent

The aniline and chloro functionalities on the phenyl ring provide additional sites for derivatization.

Modifications of the Aniline Group: The primary amine of the aniline moiety can undergo a host of classical transformations:

Acylation: Similar to the pyrrolidine nitrogen, the aniline can be acylated to form amides, a common strategy to protect the amine or introduce new functional groups. researchgate.netpearson.com

N-Alkylation/Arylation: The aniline can be functionalized through reactions like Buchwald-Hartwig amination. libretexts.org

Diazotization: Conversion to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -F, -Br) onto the aromatic ring via Sandmeyer or related reactions.

Friedel-Crafts Acylation: While the amino group is highly activating, it can direct acylation to the para position. Protection of the amine as an amide is often required to control the reaction and prevent over-reaction. researchgate.net

Modifications of the Chloro Substituent: The chloro group is a key handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl or vinyl groups. nih.govsigmaaldrich.comlibretexts.orgresearchgate.net

Buchwald-Hartwig Amination: Reaction with amines to replace the chlorine with a new amino group, further elaborating the scaffold. libretexts.org

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl groups. sigmaaldrich.com

Heck Coupling: Reaction with alkenes to form new C-C bonds. sigmaaldrich.com

These palladium-catalyzed reactions are powerful tools for building molecular complexity from the chloro-substituted core. nih.govsigmaaldrich.com

| Reaction Type | Reagent | Resulting Transformation |

| Aniline Modification | ||

| Acylation | Acetyl Chloride | Forms an acetanilide |

| Diazotization / Sandmeyer | NaNO₂, HCl then CuCN | Replaces -NH₂ with -CN |

| Chloro Modification | ||

| Suzuki-Miyaura Coupling | Phenylboronic Acid | Replaces -Cl with a phenyl group |

| Buchwald-Hartwig Amination | Morpholine | Replaces -Cl with a morpholino group |

| Sonogashira Coupling | Phenylacetylene | Replaces -Cl with a phenylethynyl group |

Synthesis of Advanced Building Blocks Utilizing the this compound Scaffold

The this compound scaffold is not just a precursor for simple derivatives but also a valuable starting point for creating "advanced building blocks" for drug discovery. acs.org These are often more complex, three-dimensional structures designed to improve properties like target selectivity and metabolic stability. hud.ac.uk

A key trend in modern medicinal chemistry is the "escape from flatland," which emphasizes the creation of molecules with greater 3D complexity. hud.ac.uk The pyrrolidine ring itself contributes to this by adopting non-planar conformations. nih.gov This can be further enhanced by using the scaffold to synthesize spirocyclic systems. For example, spirocyclic pyrrolidines, which are important intermediates for various therapeutic agents, can be synthesized through multi-step sequences that may involve cycloaddition reactions. surrey.ac.ukscispace.com

The combination of reactive handles on the this compound core allows for its incorporation into bifunctional or trifunctional building blocks, which are highly sought after for combinatorial chemistry and the synthesis of DNA-encoded libraries (DELs). acs.org For instance, the aniline group could be one point of attachment, the chloro group (via cross-coupling) a second, and a functional group installed on the pyrrolidine nitrogen a third, creating a trifunctional scaffold ready for library synthesis. acs.org

| Advanced Building Block Type | Synthetic Strategy | Potential Application |

| Spirocyclic Pyrrolidines | [3+2] Cycloaddition on a related precursor | Enhancing 3D shape for improved protein-ligand interactions scispace.comhud.ac.uk |

| Bifunctional Scaffolds | Sequential cross-coupling and acylation | DNA-Encoded Library (DEL) synthesis acs.org |

| Fused Heterocyclic Systems | Intramolecular cyclization reactions | Novel cores for medicinal chemistry |

Computational and Theoretical Studies on 3 Chloro 2 Pyrrolidin 1 Yl Phenylamine

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 3-Chloro-2-pyrrolidin-1-yl-phenylamine, might bind to a protein target. These computational methods provide insights into the binding orientation, affinity, and the key interactions that stabilize the ligand-protein complex.

Prediction of Binding Modes and Affinities

The prediction of binding modes for this compound would involve identifying potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions with a target's active site. The binding affinity, often expressed as a docking score or binding free energy, quantifies the strength of these interactions. For instance, in silico studies on N-aryl-1,10-phenanthroline-2-amines, which share the substituted phenylamine motif, have demonstrated that derivatives with electron-withdrawing groups can form persistent hydrogen bonds with key residues in the active site of enzymes. Molecular dynamics simulations on such complexes have shown that these interactions are stable over time, suggesting a favorable binding mode.

In a hypothetical docking scenario of this compound, the primary amine group is a likely candidate for forming hydrogen bonds with acidic residues (e.g., Asp, Glu) or backbone carbonyls in a protein's active site. The pyrrolidine (B122466) ring can engage in van der Waals and hydrophobic interactions, while the chloro-substituted phenyl ring may participate in π-π stacking or halogen bonding.

Below is a table illustrating typical binding affinities observed for structurally related compounds in docking studies.

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| N-phenyl-1,10-phenanthroline-2-amines | TcGP63 metalloprotease | -1.13 to -10 | Hydrogen bonding, coordination with Zn(II) |

| Pyrrolidinone Analog MMK16 | COX-2 | High affinity | Hydrogen bonding, hydrophobic interactions |

| Indazol-Pyrimidine Hybrids | c-Kit tyrosine kinase | Strong binding affinity | Not specified |

Analysis of Pyrrolidine Moiety Contributions to Molecular Recognition

The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure which allows for efficient exploration of pharmacophore space. nih.gov Its non-planar, puckered conformation contributes to the stereochemistry of the molecule, which can be crucial for selective binding to enantioselective proteins. nih.gov

The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor. nih.gov The hydrophobic surface of the pyrrolidine ring is well-suited for interactions within hydrophobic pockets of a protein. Studies have shown that the pyrrolidine-binding pocket in some proteins is specific for recognizing short and bulky hydrophobic ligands. nih.gov The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological profile of a drug candidate due to different binding modes. nih.gov For example, shifting a methyl group on a pyridine ring attached to a pyrrolidine derivative was shown to dramatically alter its binding affinity for the CXCR4 receptor. nih.gov

Insights into Chloro-Substituted Phenyl Ring Specificity

The chloro-substituted phenyl ring in this compound is expected to play a significant role in molecular recognition. Electron-withdrawing substituents on an aromatic ring are often required for efficient binding to certain receptors. For instance, in a series of nonsteroidal antiandrogens, an electron-deficient aromatic ring was found to be essential for high-affinity binding to the androgen receptor. wikipedia.org

The position of the chloro substituent is also critical. In some cases, a chloro group at the meta position of an aniline (B41778) ring has been shown to be favorable for binding affinity. wikipedia.org The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to the stability of the ligand-protein complex. Furthermore, the lipophilicity of the molecule is influenced by the chloro substituent, which can affect its ability to cross cell membranes and reach its target.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. These calculations provide a deeper understanding of a molecule's intrinsic properties.

Conformational Analysis and Energetics

DFT calculations can be used to determine the relative energies of different conformers, providing insight into which conformations are most likely to be present under physiological conditions. For example, studies on N-substituted derivatives of pyrrolidine have used DFT to optimize the geometry of various conformers and calculate their relative proportions based on thermodynamic calculations. researchgate.net The solvent environment can also play a crucial role in conformational preference, and DFT calculations can account for these effects.

The following table presents a hypothetical summary of results from a DFT-based conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted Population (%) |

| 1 | 0.00 | 120 | 75 |

| 2 | 1.50 | -60 | 20 |

| 3 | 3.00 | 180 | 5 |

Reactivity Predictions and Transition State Analysis

DFT calculations can be used to predict the reactivity of a molecule by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For chloroaniline derivatives, quantum chemical studies have shown that the substitution pattern can significantly affect the HOMO and LUMO energy levels. rasayanjournal.co.in For instance, the presence of an amino group can increase the HOMO energy level, implying a greater ability to donate electrons. rasayanjournal.co.in The reactivity of ortho-substituted anilines is often higher than their unsubstituted counterparts. mdpi.com

Transition state analysis, another application of DFT, can be used to study the mechanism and kinetics of chemical reactions. By calculating the energy of the transition state, the activation energy for a particular reaction can be determined. This is particularly useful for understanding the metabolic fate of a drug molecule or its mechanism of action if it acts as an enzyme inhibitor. While no specific transition state analyses have been reported for this compound, this methodology is widely applied to understand the reactivity of similar organic compounds.

A table of calculated electronic properties for a related chloroaniline is provided below.

| Parameter | Value | Interpretation |

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Molecular polarity |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model then serves as a template for designing or identifying new molecules with potentially improved activity. Lead optimization is the subsequent process of chemically modifying a promising compound (a "lead") to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects.

For a molecule like this compound, a hypothetical pharmacophore model would likely highlight several key features:

Hydrogen Bond Acceptors/Donors: The primary amine (-NH2) group and the nitrogen atom within the pyrrolidine ring could act as hydrogen bond acceptors or donors, which are critical for anchoring the molecule within a target's binding site.

Hydrophobic and Aromatic Features: The phenyl ring and the aliphatic pyrrolidine ring contribute to the molecule's hydrophobic character, facilitating interactions with nonpolar pockets of a target protein. The aromatic nature of the phenyl ring could also be involved in π-π stacking interactions.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding.

In the absence of specific studies on this compound, lead optimization strategies would be guided by general medicinal chemistry principles and structure-activity relationship (SAR) studies of analogous compounds. Potential modifications could include:

Substitution on the Phenyl Ring: Introducing different substituents at various positions on the phenyl ring could modulate the electronic properties and steric bulk of the molecule, potentially improving its affinity and selectivity for a target.

Modification of the Pyrrolidine Ring: Altering the pyrrolidine ring, for instance, by introducing substituents or changing its size, could influence the compound's conformational flexibility and its fit within a binding pocket.

Derivatization of the Amine Group: The primary amine offers a reactive handle for synthesizing a variety of derivatives, which could be explored to optimize the compound's pharmacokinetic properties.

It is important to emphasize that the above points are based on general principles of medicinal chemistry and are not derived from specific research on this compound. The development of a precise pharmacophore model and effective lead optimization strategies would necessitate dedicated experimental and computational investigation of this compound and its biological targets.

Biological Activities and Mechanistic Investigations of 3 Chloro 2 Pyrrolidin 1 Yl Phenylamine in Research Models Non Human

Investigation of Biological Targets and Molecular Interactions

Receptor Binding Assays and Ligand Displacement Studies:No data available.

Due to the absence of specific research data for 3-Chloro-2-pyrrolidin-1-yl-phenylamine, the creation of data tables and detailed research findings as per the instructions is not possible.

G-Protein Coupled Receptor (GPCR) Interactions

There is a lack of specific data characterizing the binding affinity or functional modulation of G-Protein Coupled Receptors (GPCRs) by this compound. While related structures, such as certain benzamide derivatives containing a pyrrolidine (B122466) moiety, have been investigated as antagonists for GPCRs like the kappa opioid receptor, this specific activity has not been attributed to this compound in the available scientific literature.

Ion Channel Modulation

Similarly, there is no readily available research documenting the effects of this compound on the activity of various ion channels. The role of this compound in either potentiating or inhibiting ion flux through these critical cellular gateways has not been a subject of published studies.

Chemokine Receptor (e.g., CXCR4) Antagonism

The potential for this compound to act as an antagonist for chemokine receptors, such as CXCR4, has not been established in the scientific literature. While CXCR4 antagonism is a significant area of research for various therapeutic applications, this specific compound has not been identified as a notable agent in this context.

Growth Factor Receptor Inhibition (e.g., VEGFR-2)

Inhibition of growth factor receptors, for instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key mechanism in anti-angiogenic therapies. However, research specifically implicating this compound as an inhibitor of VEGFR-2 or other growth factor receptors is not present in the available scientific record. Studies have focused on more complex molecules that include a pyrrolidine-ethoxy-phenylamino moiety as VEGFR-2 inhibitors, but not on the simpler this compound structure itself.

Cellular Assays for Functional Activity and Efficacy

In the absence of foundational binding and activity data, further investigation into the functional effects of this compound in cellular models is also not widely documented.

Cellular Proliferation and Viability Assays

There is a lack of published studies using cellular proliferation and viability assays to determine the effect of this compound on different cell lines. Consequently, its potential cytotoxic or cytostatic effects are unknown. While other novel compounds with a pyrrolidinyl-quinolin-one structure have been shown to inhibit the growth of cancer cell lines, these findings cannot be extrapolated to this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of the structure-activity relationships (SAR) for derivatives of this compound is crucial for understanding how modifications to its chemical scaffold influence its biological activity. SAR studies systematically alter parts of a molecule—such as the phenyl ring, the pyrrolidine moiety, and its substituents—to map the chemical features essential for affinity, selectivity, and efficacy at a biological target. For the 2-(pyrrolidin-1-yl)aniline scaffold, key areas of investigation typically include the substitution pattern on the phenyl ring, the conformation and substitution of the pyrrolidine ring, the influence of the halogen atom, and the role of stereochemistry.

The nature and position of substituents on the phenyl ring of 2-(pyrrolidin-1-yl)aniline derivatives can dramatically alter their interaction with biological targets. Modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting binding affinity and selectivity.

Research on analogous scaffolds, such as 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, provides insight into how such modifications can function. In one study, various functional groups were introduced onto a phenyl ring attached to the pyrrolidine moiety to probe their effect on inhibitory activity against the ST2/IL-33 signaling pathway. The findings demonstrated that both electron-donating and electron-withdrawing groups could modulate potency. For instance, the introduction of amine-containing groups like dimethylamine, pyrrolidine, and piperidine at the para- and meta-positions of the phenyl ring resulted in a two- to three-fold improvement in activity compared to the unsubstituted parent compound. nih.gov Conversely, placing a carboxylic acid group at the same position led to a reduction in activity, suggesting that a negatively charged group is detrimental to binding in that specific pocket. nih.gov

These principles can be extrapolated to the this compound scaffold. Substituents on the phenylamine ring could serve as hydrogen bond donors or acceptors, engage in van der Waals or electrostatic interactions, or sterically hinder or improve the molecule's fit within a receptor's binding site.

Table 1: Illustrative Impact of Phenyl Ring Substituents on Inhibitory Activity (IC50) of a 2-(Phenyl)pyrrolidine Scaffold Data derived from a study on 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine derivatives as ST2 inhibitors. nih.gov

| Compound ID | Substituent at Phenyl Ring Position 4 | IC50 (µM) |

|---|---|---|

| Reference | -H (Unsubstituted) | ~15 |

| 3c | -N(CH₃)₂ | 5.8 |

| 4a | -Pyrrolidine | 6.2 |

| 4b | -Piperidine | 5.1 |

| 9a | -COOCH₃ | 7.1 |

| 10 | -COOH | 25.4 |

This interactive table demonstrates how different functional groups attached to the phenyl ring can either enhance or diminish biological activity.

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure and conformational flexibility. nih.gov Unlike flat aromatic rings, the five-membered, saturated pyrrolidine ring is non-planar, a feature described as "pseudorotation." nih.gov This allows it to adopt various puckered conformations, enabling its substituents to explore and fit within a three-dimensional pharmacophore space more effectively, which can be critical for optimal interaction with a biological target. nih.gov

The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor. Substituents directly on the pyrrolidine ring can significantly influence its properties:

Substituents at C-2: Can alter the basicity of the nitrogen atom, which may be crucial for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein binding site. nih.gov

Substituents at C-3 or C-4: Can influence the preferred puckering or conformation of the ring. This conformational lock can orient other parts of the molecule, such as the phenylamine group, into a more favorable position for binding, thereby enhancing affinity and selectivity.

Therefore, the pyrrolidine ring in this compound is not merely a linker but an active contributor to the molecule's pharmacodynamic profile.

The presence of the chlorine atom at the 3-position of the phenylamine ring is a defining feature of the title compound and is expected to significantly impact its biological activity. Halogen atoms, particularly chlorine, can influence a molecule's properties in several ways:

Electronic Effects: As an electron-withdrawing group, chlorine alters the electron density of the phenyl ring and can affect the pKa of the adjacent amino group. This can change the strength of hydrogen bonds or ionic interactions with a target.

Lipophilicity: Halogenation generally increases a molecule's lipophilicity (hydrophobicity). This can enhance membrane permeability and improve access to intracellular targets. It can also lead to stronger binding through hydrophobic interactions within a protein pocket.

Steric and Ortho Effects: The chlorine atom at the 3-position, ortho to the amino group, can enforce a specific torsion angle between the phenyl ring and the amino group, potentially locking the molecule into a bioactive conformation.

Studies on other classes of compounds have demonstrated the positive impact of chlorination. For instance, in a series of azomethine-based zinc(II) complexes, the introduction of a chlorine atom into the ligand structure led to a significant increase in protistocidal activity, with one chlorinated complex showing activity 16 times greater than its non-chlorinated counterpart. mdpi.com This highlights the potential for the chlorine in this compound to be a key determinant of its biological profile.

The 2-position of the pyrrolidine ring is a chiral center if it is substituted. While the parent compound this compound is achiral, many of its derivatives created during SAR studies would involve substitution on the pyrrolidine ring, introducing stereocenters. Biological systems, such as enzymes and receptors, are inherently chiral, and as a result, they often interact differently with different stereoisomers of a compound. nih.gov

The stereoselective synthesis of specific enantiomers or diastereomers is a critical aspect of modern drug design. mdpi.comnih.govresearchgate.net It is highly probable that the (R)- and (S)-enantiomers of a chiral derivative of this compound would exhibit different biological activities. One enantiomer may fit perfectly into a binding site, leading to high affinity and the desired biological response, while the other enantiomer (the distomer) may bind weakly or not at all, or even bind to a different target, potentially causing off-target effects.

For example, SAR studies on ST2 inhibitors involved the specific synthesis of enantiomerically pure pyrrolidine compounds to assess their distinct activities. nih.gov This underscores the principle that controlling stereochemistry is essential for optimizing the therapeutic potential and safety profile of drug candidates derived from this scaffold.

Metabolic Pathways in Research Models (Non-Human)

Understanding the metabolic fate of this compound is essential for characterizing its pharmacokinetic profile and identifying potentially active or toxic metabolites. In non-human research models, xenobiotics are typically metabolized by a suite of enzymes, primarily located in the liver, to facilitate their elimination. mdpi.com Common metabolic reactions include Phase I (functionalization) and Phase II (conjugation) pathways. For a molecule with the structure of this compound, several metabolic pathways can be predicted based on studies of analogous structures.

Oxidation is a major Phase I metabolic pathway for many nitrogen-containing and aromatic compounds. Based on the structure of this compound, the following oxidative pathways are plausible in research models:

N-Oxidation: The nitrogen atom of the pyrrolidine ring is a tertiary amine and is susceptible to oxidation by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). This would lead to the formation of an N-oxide metabolite. Studies on N-methylpyrrolidine (NMP), a structurally related compound, have shown that it is rapidly metabolized in vivo in rats and dogs to its corresponding N-oxide, which is then excreted in the urine. nih.gov

Aromatic Hydroxylation: The phenylamine ring can be hydroxylated at various positions by CYP enzymes. The resulting phenolic metabolites are often more water-soluble and can be readily conjugated in Phase II reactions.

N-Dealkylation: While the parent compound has a secondary amine on the phenyl ring, if the pyrrolidine ring itself were to be opened or if it were considered as an N-aryl substituent, N-dealkylation could occur. More relevantly, for derivatives with N-alkyl groups on the exocyclic amine, this would be a primary pathway. Studies on fentanyl analogs show that N-dealkylation at both the piperidine nitrogen and the amide nitrogen are common metabolic routes.

Oxidation of the Pyrrolidine Ring: The carbon atoms of the pyrrolidine ring (alpha to the nitrogen) can also undergo hydroxylation, leading to the formation of carbinolamines, which may be unstable and lead to ring-opening.

Reduction pathways are generally less common for this type of structure in initial metabolism compared to oxidation but could potentially involve the reduction of oxidized metabolites.

Table 2: Plausible Metabolic Pathways for the 2-(Pyrrolidin-1-yl)aniline Scaffold

| Metabolic Reaction | Structural Site | Potential Metabolite | Relevant Enzyme Family |

|---|---|---|---|

| N-Oxidation | Pyrrolidine Nitrogen | N-oxide | CYP, FMO |

| Aromatic Hydroxylation | Phenylamine Ring | Hydroxylated-phenylamine | CYP |

Metabolite Identification and Characterization in Preclinical Species

Direct metabolite identification for this compound in preclinical species has not been detailed. However, based on the known metabolism of its core components (aniline and pyrrolidine), a predictive metabolic map can be constructed. jst.go.jpresearchgate.net The identification of such metabolites in preclinical studies is crucial for understanding a compound's behavior and potential toxicity. researchgate.net

Key metabolic transformations would likely involve both the aniline (B41778) and pyrrolidine moieties. For the aniline portion, common metabolic pathways include N-hydroxylation and subsequent conjugation, as well as hydroxylation of the aromatic ring. jst.go.jpnih.gov For the pyrrolidine ring, oxidative transformations are common. researchgate.net

The characterization of these potential metabolites would typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a primary tool for separating and identifying metabolites in biological matrices like plasma, urine, and liver microsome incubations. nih.gov Nuclear magnetic resonance (NMR) spectroscopy and synthesis of authentic standards are then used to confirm the precise structure of the identified metabolites. nih.gov

Enzymatic Biotransformations (e.g., pyrrolidine ring oxidation)

The biotransformation of this compound is expected to be catalyzed by various drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.gov The electron-rich nitrogen and adjacent carbons of the pyrrolidine ring are frequent targets for metabolic attack. researchgate.net

Pyrrolidine Ring Oxidation:

α-Oxidation: This process involves the oxidation of the carbon atom adjacent to the nitrogen, which can lead to the formation of a carbinolamine intermediate. This unstable intermediate can then undergo ring opening to form an aminoaldehyde.

δ-Oxidation: As seen in the metabolism of daclatasvir, oxidation can occur at the 5-position (delta-carbon) of the pyrrolidine ring, also resulting in ring opening to an aminoaldehyde intermediate. nih.gov This intermediate can then undergo further reactions, such as intramolecular cyclization.

Lactam Formation: Oxidation of the pyrrolidine ring can also lead to the formation of lactam derivatives (pyrrolidin-2-ones).

Aniline Moiety Metabolism:

N-Hydroxylation: The amino group of the aniline ring can be oxidized to a hydroxylamine, a common pathway for aromatic amines. jst.go.jp

Ring Hydroxylation: The chloro-phenyl ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes.

These enzymatic reactions generally increase the polarity of the parent compound, facilitating its excretion from the body.

Table 1: Potential Enzymatic Biotransformations

| Transformation Type | Affected Moiety | Potential Outcome | Key Enzymes |

|---|---|---|---|

| Ring Oxidation | Pyrrolidine | Ring opening, lactam formation | Cytochrome P450 (CYP) enzymes |

| N-Hydroxylation | Phenylamine | Formation of hydroxylamine metabolite | Cytochrome P450 (CYP) enzymes |

| Aromatic Hydroxylation | Chloro-phenyl | Formation of phenolic metabolites | Cytochrome P450 (CYP) enzymes |

Impact of Metabolism on Pharmacological Activity

The metabolism of this compound would significantly influence its pharmacological profile. The conversion of the parent drug into metabolites can lead to several outcomes:

Inactivation and Detoxification: Most metabolic transformations, particularly oxidation and subsequent conjugation, result in more water-soluble and pharmacologically inactive compounds that are readily eliminated. This is a primary detoxification pathway.

Activation (Prodrug Formation): In some cases, a metabolite may be more active than the parent compound. If the parent compound is designed to be metabolized into an active form, it is considered a prodrug.

Formation of Toxic Metabolites: Certain metabolic pathways can lead to the formation of reactive intermediates that can bind to cellular macromolecules, potentially causing toxicity. For instance, N-hydroxylation of aniline derivatives can lead to reactive species associated with haematotoxicity. jst.go.jp

Applications of this compound in Medicinal Chemistry Research

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. frontiersin.orgnih.govmdpi.comwikipedia.orgdrugbank.com Its three-dimensional structure allows for effective exploration of chemical space, making it a versatile building block for creating compounds that target a wide range of biological entities. researchgate.netnih.gov

Development of Novel Therapeutic Agents for Various Pathologies

The pyrrolidine scaffold is a key component in drugs developed for a wide array of diseases. nih.govsemanticscholar.org By modifying the core structure of this compound, medicinal chemists could potentially develop novel agents for various pathologies.

Anticancer Agents: Numerous pyrrolidine derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases like EGFR and CDK2, induction of apoptosis, and disruption of the cell cycle. tandfonline.combohrium.commdpi.comdepauw.edunih.gov Spirooxindole-pyrrolidine compounds, for instance, have been developed as potent MDM2 inhibitors for cancer treatment. acs.org

Central Nervous System (CNS) Disorders: The pyrrolidine ring is present in many CNS-active drugs, including anticonvulsants and agents for psychiatric disorders. nih.govnih.gov Recent research has explored pyrrolidine-indole derivatives as serotonergic agents for treating depression and post-traumatic stress disorder, highlighting the scaffold's utility in targeting CNS receptors like 5-HT2A. acs.orggoogle.comiitkgp.ac.inacs.org

Antimicrobial and Antiviral Agents: The pyrrolidine moiety is found in antibiotics like clindamycin and several antiviral drugs used to treat Hepatitis C, such as Daclatasvir and Asunaprevir. nih.govmdpi.com

Table 2: Therapeutic Areas for Pyrrolidine-Based Compounds

| Therapeutic Area | Example Target/Mechanism | Relevant Pyrrolidine-Containing Compounds |

|---|---|---|

| Oncology | EGFR/CDK2 Inhibition, MDM2 Inhibition | Pyrrolidine-carboxamides, Spirooxindoles nih.govacs.org |

| CNS Disorders | Serotonin (B10506) 5-HT2A Receptor Agonism | Pyrrolidine-indole derivatives acs.orggoogle.com |

| Infectious Diseases | Hepatitis C Virus NS5A Inhibition | Daclatasvir, Asunaprevir nih.govmdpi.com |

| Inflammatory Diseases | CXCR4 Antagonism | Pyrrolidine-based CXCR4 antagonists frontiersin.orgnih.gov |

Utilization in Chemical Probe Development for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling researchers to study its function in cells and organisms. nih.gov The development of potent and selective ligands from a scaffold like this compound could lead to valuable chemical probes.

For example, by incorporating a fluorescent tag or a radiolabel, derivatives could be used to visualize and quantify target proteins in biological systems. A fluorescent probe for pyrrolidine itself has been developed to detect its presence in environmental and biological samples. researchgate.net This demonstrates the principle of modifying a core structure to create a tool for detection and study. Such probes are instrumental in target validation and understanding the complex biological pathways involved in disease, which are critical early steps in the drug discovery process. nih.gov

Compound Name Reference Table

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Asunaprevir |

| Clindamycin |

| Daclatasvir |

Analytical Methodologies for 3 Chloro 2 Pyrrolidin 1 Yl Phenylamine in Research Studies Excluding Human Derived Samples

Spectroscopic Analysis for Structural Elucidation of Derivatives

Spectroscopic techniques are indispensable for confirming the chemical structure of "3-Chloro-2-pyrrolidin-1-yl-phenylamine" and its derivatives. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework, mass, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of "this compound" and its derivatives.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," the spectrum would be expected to show distinct signals for the aromatic protons, the protons of the pyrrolidine (B122466) ring, and the amine protons.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different types of carbon atoms in the molecule. The spectrum of "this compound" would display unique signals for each carbon atom in the phenyl ring and the pyrrolidine moiety.

While experimental data for the specific target compound is not widely published in peer-reviewed literature, predicted NMR data provides valuable insight into the expected chemical shifts.

Predicted NMR Data for this compound

View Predicted NMR Data Table

| Spectrum Type | Predicted Chemical Shifts (ppm) |

| ¹H NMR | Aromatic Protons: Expected in the range of 6.5-7.5 ppm. Pyrrolidine Protons: Methylene (B1212753) groups adjacent to the nitrogen are expected around 3.0-3.5 ppm, while the other methylene groups are expected around 1.8-2.2 ppm. Amine Protons: A broad signal, the position of which is dependent on solvent and concentration. |

| ¹³C NMR | Aromatic Carbons: Expected in the range of 110-150 ppm. Pyrrolidine Carbons: Expected in the range of 20-60 ppm. |

Note: The data presented in the table is based on computational predictions and may differ from experimentally obtained values.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of "this compound," MS provides the exact mass of the molecule, which is a critical piece of data for its identification.

Mass Spectrometry (MS): Standard MS provides the mass-to-charge ratio (m/z) of the parent ion and its fragments. This information helps in confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. For "this compound" (C₁₀H₁₃ClN₂), the expected monoisotopic mass is approximately 196.0767 g/mol .

In studies involving derivatives of phenylenediamines, mass spectrometry is often coupled with chromatographic techniques for enhanced sensitivity and specificity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the IR spectrum would show characteristic absorption bands for the amine (N-H), aromatic (C-H, C=C), and alkyl (C-H) groups, as well as the carbon-chlorine (C-Cl) bond.

Expected IR Absorption Bands for this compound

View Expected IR Data Table

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Primary Amine) | 3300-3500 (typically two bands for a primary amine) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic - Pyrrolidine) | 2850-2960 | Stretching |

| C=C (Aromatic Ring) | 1450-1600 | Stretching |

| N-H (Primary Amine) | 1550-1650 | Bending (Scissoring) |

| C-N (Aromatic Amine) | 1250-1335 | Stretching |

| C-N (Aliphatic Amine - Pyrrolidine) | 1020-1250 | Stretching |

| C-Cl | 600-800 | Stretching |

Note: The exact positions of the peaks can be influenced by the molecular environment and sample state.

Studies on aromatic amines show that the N-H stretching vibrations are sensitive to the solvent used, with shifts observed in different polarities. nih.govresearchgate.net The IR spectrum of pyrrolidine itself shows characteristic C-H stretching bands. aip.orgaip.org

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating "this compound" from complex mixtures and for its quantification. Liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the most common methods employed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile technique for the analysis of a wide range of organic compounds. It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For aromatic amines like "this compound," reversed-phase HPLC is a common separation mode.

In the analysis of substituted p-phenylenediamines, a related class of compounds, LC-MS has been effectively used for their determination in environmental samples. nih.gov These methods often utilize a C18 or a similar reversed-phase column with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The mass spectrometer is typically operated in electrospray ionization (ESI) positive mode for the sensitive detection of the protonated molecular ions of the amines.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-Chloro-2-pyrrolidin-1-yl-phenylamine

Direct academic studies focusing exclusively on this compound are scarce. However, the analysis of related structures provides valuable insights into its potential properties and applications. The pyrrolidine (B122466) nucleus is a prevalent feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. mdpi.com Similarly, the substituted aniline (B41778) core is a key component in a multitude of biologically active compounds. nih.gov

Research on 2-substituted aniline pyrimidine (B1678525) derivatives has identified them as potent dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers. nih.gov This suggests that the 2-pyrrolidin-1-yl-phenylamine moiety could serve as a valuable pharmacophore in the design of novel anti-cancer agents. The chlorine substituent, a common halogen in pharmaceuticals, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Its presence in the 3-position of the phenyl ring in this compound is likely to modulate its activity and metabolic stability.

Studies on derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have led to the synthesis of new compounds with potential anti-inflammatory properties. nih.gov This indicates that the chloro-phenylamine scaffold, a key part of this compound, is of interest in the development of anti-inflammatory agents.

Below is a data table of related compounds and their documented biological activities, which helps to infer the potential areas of interest for this compound.

| Compound/Derivative Class | Key Structural Features | Reported Biological Activity/Application | Reference |

| 2-Substituted Aniline Pyrimidine Derivatives | 2-substituted aniline, pyrimidine | Dual inhibitors of Mer and c-Met kinases (anticancer) | nih.gov |

| Diethyl (Pyrrolidin-2-yl)phosphonates | Pyrrolidine-2-yl-phosphonate | Potential as I2-IR ligands for neurodegenerative diseases | mdpi.com |

| 2-Amino-4-p-chlorophenylthiazole-5-acetic acid derivatives | 2-amino-chlorophenyl-thiazole | Potential anti-inflammatory agents | nih.gov |

| 2-Phenethylamines | 2-phenethylamine core | Ligands for adrenoceptors, dopamine (B1211576) transporters, serotonin (B10506) receptors | mdpi.com |

Emerging Research Avenues and Unexplored Potentials

The pyrrolidinyl-phenylamine scaffold, exemplified by this compound, presents several promising avenues for future research. The documented success of related compounds in oncology suggests that a primary area of investigation for this specific molecule would be in the development of novel kinase inhibitors. nih.gov The substitution pattern of this compound could offer unique binding interactions with kinase targets that are yet to be explored.

Furthermore, the 2-phenethylamine motif, which is structurally related to the core of this compound, is found in a wide range of neurologically active compounds. mdpi.com This opens up the possibility of exploring the potential of this compound and its derivatives as modulators of neurotransmitter receptors and transporters, which could have implications for treating psychiatric and neurodegenerative disorders.

The field of synthetic methodology also presents opportunities. The development of efficient and stereoselective synthetic routes to access a variety of substituted pyrrolidinyl-phenylamines would be crucial for systematic structure-activity relationship (SAR) studies. Exploring novel catalytic methods for the C-N bond formation between the pyrrolidine and the chloro-aniline core could be a significant contribution.

Challenges and Opportunities in Advancing the Understanding of Pyrrolidinyl-Phenylamine Scaffolds

Advancing the understanding of pyrrolidinyl-phenylamine scaffolds is not without its challenges. A primary hurdle is often the synthesis of these molecules with precise control over stereochemistry, which can be critical for biological activity. mdpi.com Developing robust synthetic methods that allow for the diversification of substituents on both the pyrrolidine and phenylamine rings is essential for thorough exploration of their chemical space.

Another challenge lies in the comprehensive biological evaluation of these compounds. The broad potential of the pyrrolidinyl-phenylamine scaffold necessitates screening against a wide array of biological targets, which can be a resource-intensive process.

However, these challenges are matched by significant opportunities. The modular nature of the pyrrolidinyl-phenylamine scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening. Advances in computational chemistry and molecular modeling can aid in predicting the biological activities of these compounds and in prioritizing synthetic targets.

The proven importance of both the pyrrolidine and substituted aniline moieties in medicinal chemistry provides a strong rationale for continued research into this scaffold. nih.govacs.org The exploration of compounds like this compound and its analogs holds the potential to yield novel therapeutic agents for a range of diseases.

常见问题

What are the standard laboratory synthesis routes for 3-Chloro-2-pyrrolidin-1-yl-phenylamine, and how do reaction conditions influence yield?

Basic Research Question

The compound is typically synthesized via multi-component reactions or catalytic methods. For example, copper(I)-catalyzed three-component reactions involving terminal alkynes, formaldehyde, and secondary amines are effective for propargylamine intermediates, which can be further functionalized . Fe₂O₃@SiO₂/In₂O₃ catalysts have been used to enhance reaction efficiency in analogous heterocyclic systems, reducing side products and improving yields . Key factors include solvent choice (e.g., dry THF for moisture-sensitive steps), temperature control (reflux conditions for cyclization), and catalyst loading (1–5 mol% for Cu(I) systems).

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolidine ring structure and chloro-phenyl substitution pattern. Infrared (IR) spectroscopy identifies amine N–H stretches (~3300 cm⁻¹) and C–Cl bonds (~750 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis, particularly to resolve polar byproducts . Mass spectrometry (ESI-MS or EI-MS) provides molecular ion confirmation and fragmentation patterns for structural validation.

What are the recommended storage conditions and handling protocols for this compound to ensure stability?

Basic Research Question

Store in tightly sealed, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Avoid moisture and incompatible materials (strong acids/bases) to prevent decomposition . Use gloveboxes for air-sensitive steps, and conduct routine stability assays (e.g., TLC or HPLC every 3 months) to monitor degradation. Personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods is mandatory due to potential amine reactivity .

How can researchers optimize regioselectivity in the functionalization of the pyrrolidine ring?

Advanced Research Question

Regioselective modification requires steric and electronic control. For example, electrophilic aromatic substitution at the para-position of the phenyl group is favored due to the electron-donating pyrrolidine ring. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., nitro or methoxy) can be introduced temporarily to guide functionalization . Kinetic vs. thermodynamic control in ring-opening reactions should be assessed via time-resolved NMR or in situ FTIR monitoring.

How should contradictory data in synthetic yields or spectral interpretations be resolved?

Advanced Research Question

Contradictions often arise from impurities (e.g., residual solvents) or isomer formation. Reproduce experiments under strictly anhydrous conditions and validate via independent methods (e.g., X-ray crystallography for ambiguous NMR signals) . For yield discrepancies, compare catalytic systems (e.g., Cu(I) vs. Fe-based catalysts) and quantify byproducts using GC-MS. Collaborative inter-laboratory validation is recommended for high-impact findings .

What strategies are effective for scaling up synthesis while maintaining environmental compliance?

Advanced Research Question

Adopt green chemistry principles: replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethyl acetate. Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ reduce metal waste . Continuous-flow reactors improve heat/mass transfer for exothermic steps, minimizing side reactions. Life-cycle assessment (LCA) tools should evaluate solvent recovery and energy use.

How can the biological activity of derivatives be systematically evaluated in vitro?

Advanced Research Question

Derivatives can be screened against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™) . For antimicrobial studies, use microbroth dilution assays (CLSI guidelines) with Gram-positive/negative strains. Structure-activity relationship (SAR) models should incorporate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to guide lead optimization .

What are the challenges in analyzing degradation products, and how can they be mitigated?

Advanced Research Question

Degradation pathways (e.g., hydrolysis of the pyrrolidine ring) can be studied via accelerated stability testing (40°C/75% RH). LC-MS/MS with high-resolution mass analyzers (Q-TOF) identifies degradation products. For photostability, use ICH Q1B guidelines with controlled UV exposure. Stabilizers like BHT (0.1% w/w) may inhibit oxidation .

How do computational methods aid in predicting the compound’s physicochemical properties?

Advanced Research Question

Density Functional Theory (DFT) calculates logP (lipophilicity) and pKa (amine basicity). Molecular dynamics simulations predict solubility in aqueous/organic matrices. ADMET predictors (e.g., SwissADME) estimate bioavailability and toxicity profiles. Validate predictions with experimental data (e.g., shake-flask logP measurements) .

What are the best practices for resolving structural ambiguities in crystallographic studies?

Advanced Research Question

Single-crystal X-ray diffraction is definitive for resolving stereochemistry. For poorly diffracting crystals, synchrotron radiation improves resolution. Use PLATON’s ADDSYM tool to check for missed symmetry. For dynamic disorder in the pyrrolidine ring, refine structures with anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。